Journal Name:Journal of Food Process Engineering
Journal ISSN:0145-8876
IF:2.889
Journal Website:
Year of Origin:1977
Publisher:Wiley-Blackwell
Number of Articles Per Year:211
Publishing Cycle:Quarterly
OA or Not:Not
Commercial beers: A source of phthalates and di-ethylhexyl adipate
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.fochx.2023.100768
Beer is one of the most consumed beverages worldwide. Different materials used along its production and packaging can result in human exposure to phthalates and adipates. The aim of this study was to assess simultaneously the levels of phthalates and di-ethylhexyl adipate (DEHA) in commercial beer samples (n = 66) with a method based on DLLME and detection with GC–MS/MS, and further evaluate human exposure. Six out of seven compounds studied were found in the beers analysed, with levels ranging from 1.77 to 205.40 µg/L. The most prevalent was DEHA at 205.40 µg/L, while dimethyl phthalate (DMP) was not present in any sample. Samples with 5–6 % alcohol, packed in aluminium cans and produced in an industrial environment presented the highest level of these contaminants. Despite low-risk exposure to phthalates and adipate with beer, it is important to remember the ubiquitous nature of these compounds, which can lead to cumulative exposure.
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Comprehensive adulteration detection of sesame oil based on characteristic markers
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.fochx.2023.100745
Sesame oil has a unique flavor and is very popular in Asian countries, and this leads to frequent adulteration. In this study, comprehensive adulteration detection of sesame oil based on characteristic markers was developed. Initially, sixteen fatty acids, eight phytosterols, and four tocopherols were utilized to construct an adulteration detection model, which screened seven potentially adulterated samples. Subsequently, confirmatory conclusions were drawn based on the characteristic markers. Adulteration with rapeseed oil in 4 samples was confirmed using the characteristic marker of brassicasterol. The adulteration of soybean oil in 1 sample was confirmed using the isoflavone. The adulteration of 2 samples with cottonseed oil was demonstrated by sterculic acid and malvalic acid. The results showed that sesame oil adulteration could be detected by screening positive samples using chemometrics and verifying with characteristic markers. The comprehensive adulteration detection method could provide a system approach for market supervision of edible oils.
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Determination of procymidone residues in rapeseed oil based on olfactory visualization technology
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.fochx.2023.100794
A new means about olfactory visualization technique for the quantitative analysis of procymidone residues in rapeseed oil has been proposed. First, an olfactory visualization system was set up to collect volatile odor information from rapeseed oil samples containing different concentrations of procymidone residues. Then, we utilized four intelligent optimization algorithms, namely particle swarm optimization (PSO), genetic algorithm (GA), ant colony optimization (ACO) and simulated annealing (SA), to optimize the characteristics of the sensors. Finally, support vector machine regression (SVR) models employing optimized features were constructed for the quantitative detection of procymidone residues in rapeseed oil. The study demonstrated that the SA-SVR model demonstrated superior prediction results, achieving a high determination coefficient of prediction (RP2) at 0.9894. As indicated by the results, it is possible to successfully conduct non-destructive detection of procymidone residues in edible oil by the olfactory visualization technology.
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Fabrication and characterization of novel thermoresponsive emulsion gels and oleogels stabilizied by assembling nanofibrous from dual natural triterpenoid saponins
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.fochx.2023.100751
Novel thermoresponsive emulsion gels and oleogels were fabricated by assembling nanofibrous from natural triterpenoid Quillaja saponin (QS) and glycyrrhizic acid (GA). The viscoelasticity of QS-coated emulsion was observed to be remarkably improved by GA and thus obtain the advantages of excellent gelatinous, thermoresponsive and reversible manner due to the viscoelastic texture from GA nanofibrous as scaffolds in continuous phase. In the gelled emulsions, the phase transition of the GA fibrosis network structure upon heating and cooling was attributed to a thermal sensitivity, whereas interface-induced fibrosis assembly of amphiphilic QS endowed the formation of stable emulsion droplets. Then these emulsion gels were further used as an effective template to fabricate soft-solid oleogels with high oil content of 96%. These findings open up new opportunities for the use of all-natural and sustainable ingredients to develop smart soft materials for replace trans and saturated fats in food industry and other fields.
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Exploring the growth characteristics of Alicyclobacillus acidoterrestris for controlling juice spoilage with zero additives
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.fochx.2023.100790
Fruit juice spoilage that caused by contaminated Alicyclobacillus has brought huge losses to beverage industry worldwide. Thus, it is very essential to understand the growth and metabolism processing of Alicyclobacillus acidoterrestris (A. acidoterrestris) in controlling juice spoilage caused by Alicyclobacillus. In this work, simulative models for the growth and metabolism of A. acidoterrestris were systematically conducted in the medium and fruit juice. The results showed that low temperature (4 ℃) and strong acidic environment (pH 3.0–2.0) of medium inhibited the growth and reproduction of A. acidoterrestris. In addition, with decreasing temperature, the color, smell and turbidity of commercially available juice supplemented with A. acidoterrestris significantly improved. This work provided a clear exploration of growth characteristics of A. acidoterrestris by applying theory (medium) to reality (fruit juices), and pave fundamental for exploring the zero additives of controlling juice spoilage.
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Effect of free and bound polyphenols from Rosa roxburghii Tratt distiller's grains on moderating fecal microbiota
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.fochx.2023.100747
Rosa roxburghii Tratt distiller's grains (R. roxburghii DGs), the main by-product of wine processing, showed functional value and potential for high-value usage which benefited from their rich polyphenols. In this study, the free and bound polyphenols from R. roxburghii DGs were extracted and their potential effect on modulating fecal microbiota was investigated using in vitro fecal fermentation. The free polyphenols (26.32–26.45 mg GAE/g) showed higher antioxidant activity compared to the bound polyphenols (8.76–9.01 mg GAE/g). The free and bound polyphenols significantly improved the fecal microbiota community structure and enhanced short chain fatty acids concentrations after the stimulated colonic fermentation for 24 h. Furthermore, the effect of R. roxburghii DGs polyphenols on modulating fecal microbiota was primarily attributed to quercetin, catechin, kaempferol, cyanidin and baicalin. This research suggests that R. roxburghii DGs are a promising source of natural antioxidants and prebiotic foods.
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Protective mechanism of fruit vinegar polyphenols against AGEs-induced Caco-2 cell damage
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.fochx.2023.100736
Accumulation of advanced glycation end products (AGEs) is linked with development or aggravation of many degenerative processes or disorders. Fruit vinegars are rich in polyphenols that can be a good dietary source of AGEs inhibitors. In this study, eight kinds of vinegars were prepared. Among them, the highest polyphenol and flavonoid content were orange vinegar and kiwi fruit vinegar, respectively. Ferulic acid, vanillic acid, chlorogenic acid, p-coumaric acid, caffeic acid, catechin, and epicatechin were main polyphenols in eight fruit vinegars. Then, we measured the inhibitory effect of eight fruit vinegars on fluorescent AGEs, and found that orange vinegar had the highest inhibitory rate. Data here suggested that orange vinegar and its main components catechin, epicatechin, and p-coumaric acid could effectively reduce the level of ROS, RAGE, NADPH and inflammatory factors in Caco-2 cells. Our research provided theoretical basis for the application of orange vinegar as AGEs inhibitor.
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Probing the mechanism of interaction between capsaicin and myofibrillar proteins through multispectral, molecular docking, and molecular dynamics simulation methods
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.fochx.2023.100734
The interaction between myofibrillar proteins (MPs) and capsaicin (CAP) was investigated using multispectral, molecular docking, and molecular dynamics simulation methods. The resulting complex increased the hydrophobicity of the tryptophan and tyrosine microenvironment as revealed by fluorescence spectral analysis. The fluorescence burst mechanism study indicated that the fluorescence burst of CAP on the MPs was a static one (Kq = 1.386 × 1012 m–1s−1) and that CAP could bind with MPs well (Ka = 3.31 × 104 L/mol, n = 1.09). The analysis of circular dichroism demonstrated that the interaction between CAP and MPs caused a decrease in the α-helical structure of MPs. The complexes formed exhibited lower particle size and higher absolute ζ potential. Furthermore, hydrogen bonding, van der Waals forces, and hydrophobic interactions were found to be the primary factors facilitating the interaction between CAP and MPs, as suggested by molecular docking models and molecular dynamics simulations.
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Preparation and characterization of soy protein isolate films by pretreatment with cysteine
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.fochx.2023.100735
The effect of cysteine concentration on the viscosity of soy protein isolate (SPI)-based film-forming solution (FFS) and physicochemical properties of SPI films was investigated. The apparent viscosity of FFS decreased after adding 1 mmol/L cysteine but did not change after adding 2–8 mmol/L cysteine. After treatment with 1 mmol/L cysteine, the film solubility decreased from 70.40% to 57.60%, but the other physical properties did not change. The water vapor permeability and contact angle of SPI films increased as cysteine concentration increased from 4 mmol/L to 8 mmol/L, whereas the film elongation at break decreased. Based on scanning electron microscopy and X-ray diffraction results, cysteine crystallization could be aggregated on the surface of SPI films treated with 4 or 8 mmol/L cysteine. In conclusion, pretreatment with approximately 2 mmol/L cysteine could reduce the viscosity of SPI-based FFS, but did not change the physicochemical properties of SPI films.
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Structural analysis, nutritional evaluation, and flavor characterization of parched rice made from proso millet
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.fochx.2023.100784
This study investigated the structure and quality characteristics of hard and crispy parched rice obtained from raw proso millet through steaming, roasting, and milling. Results showed that thermal treatment disrupted the structure of samples and transformed the crystal from A-type in raw proso to V-type in parched rice. Rheological and thermodynamic analyses revealed that thermal treatment reduced the stability of parched rice. Gelatinization tests demonstrated that the parched rice was easier to gelatinize and had a lower viscosity. The digestibility of hard parched rice and crispy parched rice improved, with rapidly digestible starch content increasing by 73.62% and 76.95%, respectively, compared with that of raw proso millet. Headspace solid-phase microextraction/gas chromatography-mass spectrometry results further indicated that thermal treatment enhanced the flavor substances of parched rice. These findings demonstrated the unique properties of parched rice and supported its production and processing as a whole grain.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, CHEMICAL 工程:化工4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.40 34 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
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